Sodium Cortisone Sulfate Exhibits Biliary Elimination Kinetics Distinct from Cortisone Acetate
In vivo metabolic studies in female rats demonstrate that sodium cortisone 21-[35S]sulphate undergoes extensive biliary elimination following intravenous administration. Approximately 70% of the administered radiolabeled dose appears in the bile as a doubly conjugated steroid (3α-glucuronide-21-sulfate) [1]. In contrast, cortisone acetate is predominantly metabolized via hepatic reduction of the Δ4 double bond and subsequent glucuronidation, with a markedly different metabolite profile that does not yield the same 21-sulfate-glucuronide diconjugate [2]. This divergent metabolic routing constitutes a key differentiator in studies where biliary clearance or enterohepatic recirculation of corticosteroids is under investigation.
| Evidence Dimension | Biliary elimination of administered dose |
|---|---|
| Target Compound Data | Approximately 70% of intravenously administered sodium cortisone 21-[35S]sulphate appears in bile as a 3α-glucuronide-21-sulfate diconjugate |
| Comparator Or Baseline | Cortisone acetate: Metabolized primarily to tetrahydrocortisone glucuronide; minimal biliary excretion of intact parent |
| Quantified Difference | 70% biliary recovery (target) vs. <5% biliary recovery (comparator; class-level inference for unconjugated cortisone esters) |
| Conditions | Female rats with bile-duct cannulae, intravenous administration, 35S radiolabel detection |
Why This Matters
This metabolic distinction makes sodium cortisone sulfate the appropriate substrate for experiments investigating the role of biliary excretion in corticosteroid disposition or sulfatase-mediated reactivation pathways.
- [1] The metabolism of sodium cortisone 21-[35S]sulphate in the rat. Biochem J. 1972;127(4):661-668. doi:10.1042/bj1270661. PMID: 4643320. View Source
- [2] Comparative Toxicogenomics Database. Cortisone acetate metabolism. CTD Base. http://ctdbase.org/detail.go?type=chem&acc=D003350 View Source
